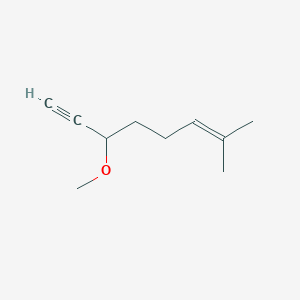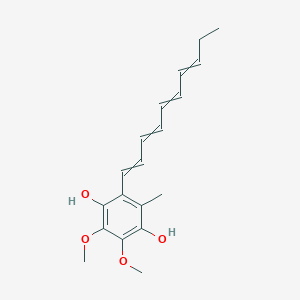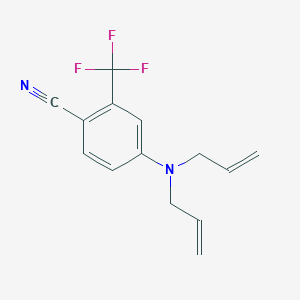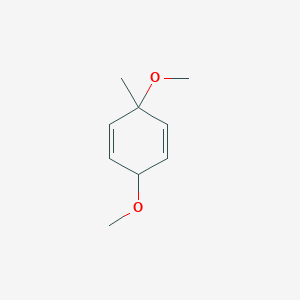
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexa-1,4-diene, where two methoxy groups and one methyl group are attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the electrochemical preparation from p-xylene. The process typically involves the treatment of cis/trans-3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene under acidic conditions (acetic, trifluoroacetic, sulfuric, or a Lewis acid) to yield 2-methoxy-1,4-dimethylbenzene . The use of aqueous hydrochloric or hydrofluoric acid can produce 2,5-dimethylphenol, while hydrogen chloride can yield a mixture of 2- and 3-chloro-p-xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and hydrofluoric acid (HF) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and phenols.
Reduction: Cyclohexane derivatives.
Substitution: Chlorinated and fluorinated derivatives.
Scientific Research Applications
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-dimethoxy-3-methylcyclohexa-1,4-diene involves its interaction with molecular targets through various pathways. For example, in nucleophilic substitution reactions, the compound undergoes benzylic nucleophilic substitution, where nucleophiles attack the benzylic positions, leading to the formation of substituted products . The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylidenecyclohexa-1,4-diene: Similar in structure but lacks the methoxy groups.
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: Contains additional functional groups and a longer carbon chain.
Uniqueness
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene is unique due to the presence of methoxy groups, which influence its reactivity and chemical properties. These groups can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
573939-90-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,6-dimethoxy-3-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14O2/c1-9(11-3)6-4-8(10-2)5-7-9/h4-8H,1-3H3 |
InChI Key |
JSSGWRBEQNBWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



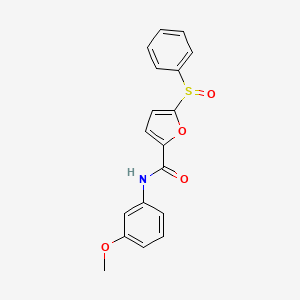
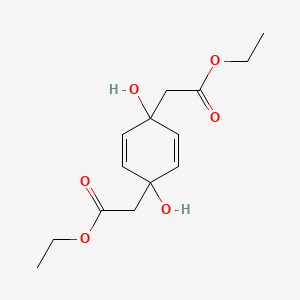
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
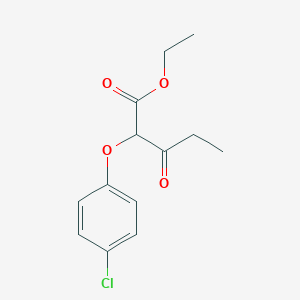
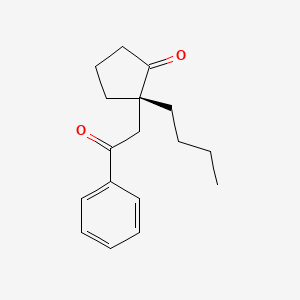
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
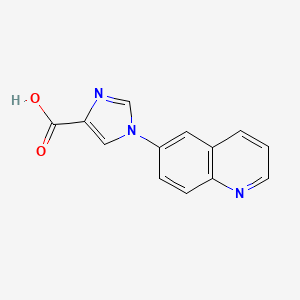
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
